An In-Depth Technical Guide to the Structure Elucidation of 2-Fluoro-3-(oxan-4-yl)propanoic acid
An In-Depth Technical Guide to the Structure Elucidation of 2-Fluoro-3-(oxan-4-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies and strategic considerations for the definitive structure elucidation of 2-Fluoro-3-(oxan-4-yl)propanoic acid. As a novel fluorinated carboxylic acid with a heterocyclic moiety, this compound presents unique challenges and opportunities in its characterization, making a multi-faceted analytical approach essential. This document moves beyond a simple listing of techniques to provide a rationale for experimental choices, fostering a deeper understanding of the structure elucidation process.
Introduction: The Significance of Fluorinated Heterocycles
The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. When combined with a heterocyclic scaffold such as oxane, the resulting molecule, 2-Fluoro-3-(oxan-4-yl)propanoic acid, holds potential for applications in medicinal chemistry and materials science. Accurate and unambiguous structure determination is the foundational step in unlocking this potential, ensuring the integrity of subsequent research and development.
Core Analytical Strategy: A Multi-technique Approach
The elucidation of 2-Fluoro-3-(oxan-4-yl)propanoic acid's structure relies on the synergistic use of several spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Mass Spectrometry (MS). Infrared (IR) spectroscopy provides complementary information on functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this particular compound, the presence of fluorine provides an additional, highly sensitive NMR-active nucleus to probe the structure.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.
Predicted ¹H NMR Spectrum of 2-Fluoro-3-(oxan-4-yl)propanoic acid:
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Key Rationale |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and often exchanges, leading to a broad signal. |
| Methine (-CH(F)-) | 4.5 - 5.5 | Doublet of Doublets of Triplets (ddt) | 1H | This proton is significantly deshielded by both the adjacent fluorine and carboxylic acid group. It will be split by the fluorine, the adjacent methylene protons, and the methine proton on the oxane ring. |
| Methylene (-CH₂-) | 1.8 - 2.2 | Multiplet | 2H | These protons are diastereotopic due to the adjacent chiral center and will exhibit complex splitting patterns from coupling to the methine protons. |
| Oxane Protons (axial -OCH₂-) | 3.2 - 3.5 | Multiplet | 2H | Axial protons are typically more shielded than their equatorial counterparts. |
| Oxane Protons (equatorial -OCH₂-) | 3.8 - 4.1 | Multiplet | 2H | Equatorial protons are generally more deshielded. |
| Oxane Protons (-CH₂-) | 1.3 - 1.8 | Multiplet | 4H | Protons on the C3 and C5 positions of the oxane ring. |
| Oxane Methine (-CH-) | 1.9 - 2.3 | Multiplet | 1H | The proton on the C4 position of the oxane ring. |
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][2] The choice of solvent should be based on the compound's solubility. Ensure the sample is fully dissolved to avoid poor spectral quality.[3][4]
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NMR Tube: Use a clean, high-quality 5 mm NMR tube.[2]
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Data Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
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Set the spectral width to cover a range of at least 0-14 ppm.
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Use a sufficient number of scans to achieve a good signal-to-noise ratio.
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Integrate all peaks to determine the relative number of protons.
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¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environment.
Predicted ¹³C NMR Spectrum of 2-Fluoro-3-(oxan-4-yl)propanoic acid:
| Carbon Assignment | Predicted Chemical Shift (ppm) | Key Rationale |
| Carboxylic Acid (-COOH) | 170 - 185 | The carbonyl carbon is highly deshielded. |
| Methine (-CH(F)-) | 85 - 95 (Doublet) | The direct attachment to fluorine causes a large downfield shift and a significant ¹JCF coupling. |
| Methylene (-CH₂-) | 30 - 40 | Aliphatic methylene carbon. |
| Oxane Carbons (-OCH₂-) | 65 - 75 | Carbons adjacent to the oxygen atom in the ring are deshielded. |
| Oxane Carbon (-CH-) | 35 - 45 | The methine carbon of the oxane ring. |
| Oxane Carbons (-CH₂-) | 25 - 35 | The remaining methylene carbons in the oxane ring. |
Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: A more concentrated sample (50-100 mg) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[1]
-
Data Acquisition:
-
Use a standard proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
A wider spectral width (e.g., 0-220 ppm) is necessary compared to ¹H NMR.[5][6]
-
A longer acquisition time and more scans are typically needed.
-
Consider running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR Spectroscopy: A Direct Window into Fluorine's Environment
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom in the molecule.
Predicted ¹⁹F NMR Spectrum of 2-Fluoro-3-(oxan-4-yl)propanoic acid:
| Fluorine Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Key Rationale |
| -CHF- | -180 to -230 | Doublet of Triplets (dt) | The chemical shift is characteristic of an aliphatic fluorine. The signal will be split by the adjacent methine proton and the two methylene protons. |
Experimental Protocol: ¹⁹F NMR Spectroscopy
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Sample Preparation: The same sample prepared for ¹H NMR can typically be used.
-
Data Acquisition:
-
Tune the NMR probe to the fluorine frequency.
-
A wide spectral width may be necessary initially if the chemical shift is unknown.
-
Proton decoupling can be used to simplify the spectrum to a singlet, confirming the number of fluorine environments.
-
A coupled ¹⁹F spectrum should also be acquired to observe the H-F coupling patterns.
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Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.
Expected Mass Spectrometry Data:
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Molecular Ion (M⁺˙) or Pseudomolecular Ion ([M+H]⁺ or [M-H]⁻): The molecular formula C₈H₁₃FO₃ gives a monoisotopic mass of 176.08487 g/mol . Electrospray ionization (ESI) would likely show ions at m/z 177.0927 ([M+H]⁺) in positive ion mode or 175.0770 ([M-H]⁻) in negative ion mode.
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Key Fragmentation Pathways:
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Loss of H₂O: Dehydration from the carboxylic acid group.
-
Loss of COOH: Decarboxylation is a common fragmentation pathway for carboxylic acids.
-
Loss of HF: Elimination of hydrogen fluoride.
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Ring Opening of Oxane: Cleavage of the oxane ring can lead to a series of characteristic fragment ions.
-
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) is well-suited for this polar, non-volatile compound. It is a soft ionization technique that typically keeps the molecular ion intact.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
-
Tandem MS (MS/MS): To probe the fragmentation pathways, the molecular ion can be isolated and fragmented. This provides valuable information for confirming the connectivity of the molecule.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a quick and effective method for identifying the functional groups present in a molecule.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500-3300 | Very Broad |
| C-H (Aliphatic) | 2850-3000 | Sharp |
| C=O (Carboxylic Acid) | 1700-1725 | Strong, Sharp |
| C-O (Ether and Carboxylic Acid) | 1050-1300 | Strong |
| C-F | 1000-1400 | Strong |
Experimental Protocol: IR Spectroscopy
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Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate, or as a KBr pellet.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Synthesis of Analytical Data and Structure Confirmation
The definitive structure of 2-Fluoro-3-(oxan-4-yl)propanoic acid is confirmed by the convergence of data from all analytical techniques. The molecular formula from high-resolution mass spectrometry is corroborated by the integration and number of signals in the ¹H and ¹³C NMR spectra. The specific connectivity is established through the coupling patterns observed in ¹H and ¹⁹F NMR, as well as the fragmentation patterns in the mass spectrum. The presence of the key functional groups is confirmed by IR spectroscopy.
Visualizing the Elucidation Workflow
Caption: Workflow for the structure elucidation of 2-Fluoro-3-(oxan-4-yl)propanoic acid.
Conclusion
The structure elucidation of 2-Fluoro-3-(oxan-4-yl)propanoic acid is a systematic process that requires the careful application and interpretation of multiple analytical techniques. By following the protocols and rationale outlined in this guide, researchers can confidently determine the structure of this and other novel fluorinated compounds, paving the way for further investigation into their potential applications.
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